molecular formula C11H5Cl2N3OS B3042049 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine CAS No. 478488-83-4

5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B3042049
CAS No.: 478488-83-4
M. Wt: 298.1 g/mol
InChI Key: QLWZGYISUDNRSA-UHFFFAOYSA-N
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Description

The compound “5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine” is a complex organic molecule that contains several interesting functional groups. These include a pyridine ring, a thiophene ring, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of rings. The electron-donating nitrogen and sulfur atoms and the electron-withdrawing chlorine atoms could create interesting electronic effects .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyridine, thiophene, and oxadiazole rings are known to participate in a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, as well as various condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine, thiophene, and oxadiazole rings, as well as the chlorine substituents. For example, it’s likely to have a relatively high melting point and boiling point due to the presence of the aromatic rings .

Scientific Research Applications

Apoptosis Induction and Potential Anticancer Agent

5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine, and its derivatives, particularly 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have shown potential as apoptosis inducers. One derivative, identified as 4l, demonstrated in vivo activity in an MX-1 tumor model, suggesting its potential as an anticancer agent. The molecular target was identified as TIP47, an IGF II receptor binding protein, indicating a specific pathway through which these compounds may exert their effects on cancer cells (Zhang et al., 2005).

Synthesis and Biological Assessment for Diverse Applications

The synthesis and biological assessment of derivatives of this compound have been conducted. A set of acetamides bearing the 1,2,4-oxadiazole cycle in various positions were synthesized and evaluated for their biological properties. This study offers insights into the functional versatility of these compounds, with potential applications in various fields of medicinal chemistry (Karpina et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity. This suggests their potential application in the development of new antimicrobial agents, contributing to the ongoing search for novel compounds to combat microbial resistance (Naganagowda & Petsom, 2011).

Application in Organic Electronics

Derivatives of this compound have been used in the development of materials for organic light-emitting diodes (OLEDs). These compounds exhibit high electron mobility and have been employed as electron transporters and exciton blockers, demonstrating their utility in the field of organic electronics and their potential for enhancing the efficiency and performance of OLED devices (Shih et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing these types of rings exhibit biological activity and could interact with various enzymes or receptors in the body .

Future Directions

The future directions for research on this compound could be very interesting. Given the presence of the functional groups, it could be a candidate for further study in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3OS/c12-6-1-2-8(14-5-6)10-15-11(17-16-10)9-7(13)3-4-18-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWZGYISUDNRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NOC(=N2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478488-83-4
Record name 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478488834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLORO-2-(5-(3-CHLOROTHIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VTC25AJ7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 2
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 3
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine

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